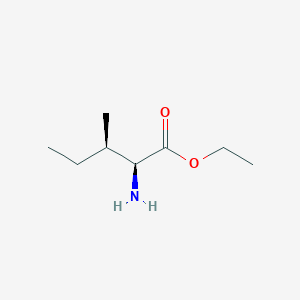
ethyl (2S,3R)-2-amino-3-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3R)-2-amino-3-methylpentanoate is a chiral ester derivative of the amino acid isoleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-methylpentanoate typically involves the esterification of (2S,3R)-2-amino-3-methylpentanoic acid. One common method is the reaction of the amino acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as enzymatic catalysis. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, which is advantageous for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethyl (2S,3R)-2-amino-3-methylpentanol.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2S,3R)-2-amino-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential use in drug development due to its chiral nature and biological activity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its chiral nature allows for selective binding to molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl (2S,3R)-2-amino-3-methylpentanoate can be compared with other chiral esters of amino acids, such as:
Ethyl (2S,3R)-2-amino-3-hydroxybutanoate: Similar in structure but with a hydroxyl group instead of a methyl group.
Ethyl (2S,3R)-2-amino-3-methylbutanoate: Similar but with a shorter carbon chain.
Ethyl (2S,3R)-2-amino-3-phenylpropanoate: Similar but with a phenyl group instead of a methyl group.
These compounds share similar synthetic routes and chemical properties but differ in their specific applications and biological activities.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
ethyl (2S,3R)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
ICPWNTVICOHCML-RQJHMYQMSA-N |
SMILES isomérico |
CC[C@@H](C)[C@@H](C(=O)OCC)N |
SMILES canónico |
CCC(C)C(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















